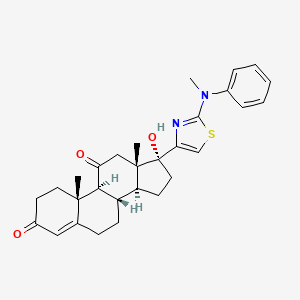
17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicine, particularly in hormone therapy and anti-inflammatory treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. The specific synthetic route for “17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” would involve:
Formation of the Androstane Nucleus: This can be achieved through various methods, including the cyclization of squalene or other precursors.
Introduction of Hydroxy and Thiazolyl Groups: This step would likely involve selective functionalization reactions, such as hydroxylation and thiazole ring formation.
N-Methylation:
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or other functional groups into alcohols or alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of a ketone could yield an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a starting material for the synthesis of other steroidal derivatives.
Biology
In biological research, it may be used to study the effects of steroidal compounds on cellular processes and signaling pathways.
Medicine
Medically, steroidal compounds are often used in hormone replacement therapy, anti-inflammatory treatments, and as part of cancer treatment regimens.
Industry
In industry, such compounds may be used in the production of pharmaceuticals and as intermediates in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of steroidal compounds typically involves binding to specific receptors in the body, such as androgen or estrogen receptors. This binding can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved would depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: A naturally occurring steroid hormone with similar structural features.
Dexamethasone: A synthetic steroid used as an anti-inflammatory and immunosuppressant.
Prednisone: Another synthetic steroid used in the treatment of various inflammatory and autoimmune conditions.
Uniqueness
“17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” is unique due to the presence of the thiazolyl and N-methylanilino groups, which may confer specific biological activities and pharmacological properties not found in other steroidal compounds.
Propriétés
Numéro CAS |
96310-85-9 |
|---|---|
Formule moléculaire |
C29H34N2O3S |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(N-methylanilino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C29H34N2O3S/c1-27-13-11-20(32)15-18(27)9-10-21-22-12-14-29(34,28(22,2)16-23(33)25(21)27)24-17-35-26(30-24)31(3)19-7-5-4-6-8-19/h4-8,15,17,21-22,25,34H,9-14,16H2,1-3H3/t21-,22-,25+,27-,28-,29-/m0/s1 |
Clé InChI |
QYLNFLRBVXPMRF-URGFCHFESA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



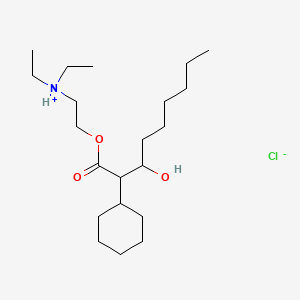
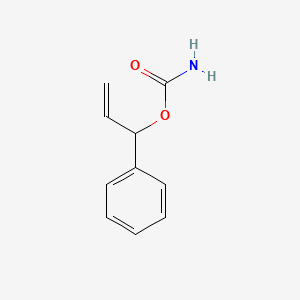
![Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium](/img/structure/B13783105.png)

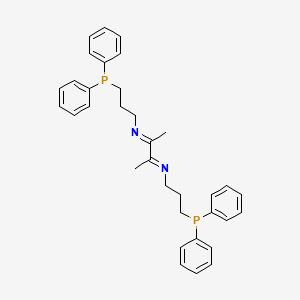
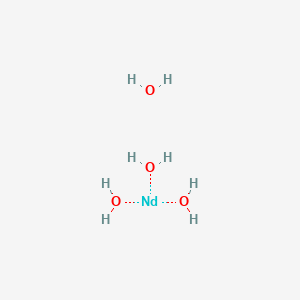
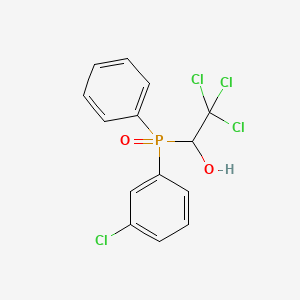

![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)
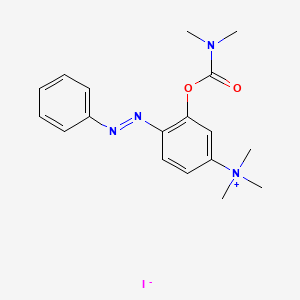
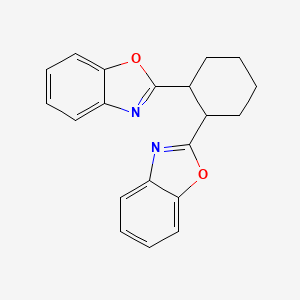
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
